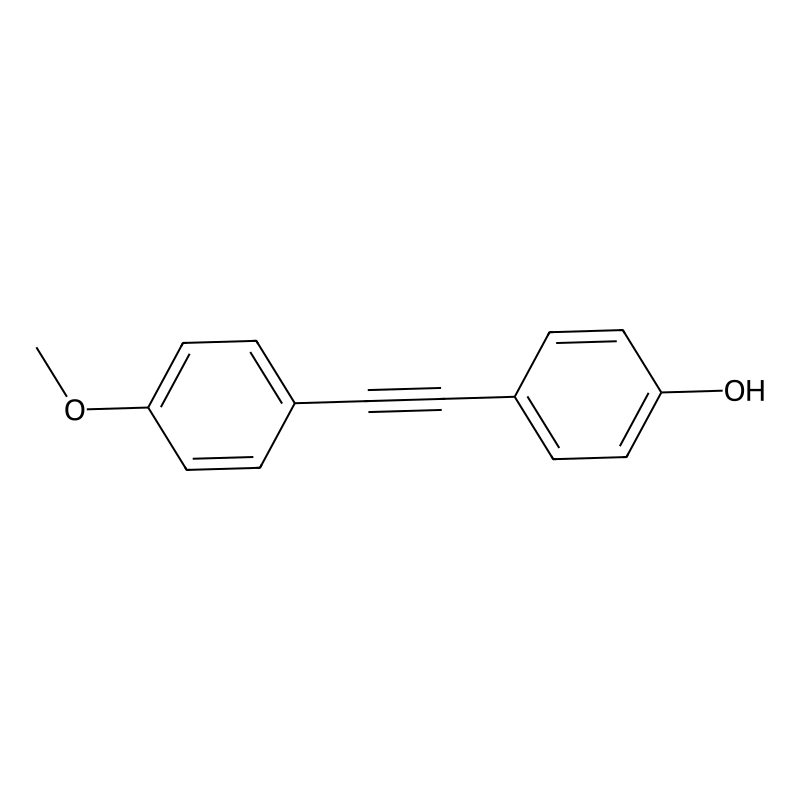4-(2-(4-Methoxyphenyl)ethynyl)phenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
4-(2-(4-Methoxyphenyl)ethynyl)phenol, also known as (4-hydroxyphenyl)(4-methoxyphenylethynyl)phenol, can be synthesized through various methods, including Sonogashira coupling reaction and the Cadiot-Chodkiewicz coupling reaction. Research articles describe its characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].
Potential Applications:
Research suggests that 4-(2-(4-Methoxyphenyl)ethynyl)phenol may hold potential in various scientific research fields, including:
- Organic Photovoltaics (OPVs): Studies have explored this compound as a potential material for OPVs due to its light-harvesting properties and ability to transport charge carriers [].
- Liquid Crystals: Some research investigates its application in liquid crystals, proposing its potential use in displays and other optoelectronic devices [].
- Supramolecular Chemistry: This compound's self-assembly properties have been explored in the context of supramolecular chemistry, aiming to develop functional materials with specific structures and properties [].
4-(2-(4-Methoxyphenyl)ethynyl)phenol, also known as 4'-methoxyethynylbiphenylol, is an organic compound characterized by its unique structure, which includes a central phenol group linked to a methoxyphenyl group via an ethynyl (carbon-carbon triple bond) connector. This compound has the molecular formula and a molecular weight of approximately 224.25 g/mol. The presence of multiple functional groups, including a hydroxyl group and a methoxy group, contributes to its chemical reactivity and potential biological activity .
- Substitution Reactions: The hydroxyl group can be substituted with other nucleophiles, allowing for the introduction of different functional groups.
- Oxidation Reactions: The hydroxyl group may undergo oxidation to form corresponding carbonyl compounds (ketones or aldehydes).
- Reduction Reactions: The compound can be reduced to modify the ethynyl or hydroxyl functionalities.
These reactions are facilitated by specific reagents tailored for each transformation, such as pyridinium chlorochromate for oxidation and lithium aluminum hydride for reduction.
Research indicates that 4-(2-(4-Methoxyphenyl)ethynyl)phenol exhibits significant biological activity, particularly in the context of cancer research. Its structural features suggest potential interactions with various biological targets, including enzymes and receptors involved in cell signaling pathways. Preliminary studies have shown that this compound may possess anti-cancer properties, although further investigation is necessary to elucidate its mechanisms of action and therapeutic potential.
Several synthetic routes have been developed for the preparation of 4-(2-(4-Methoxyphenyl)ethynyl)phenol:
- Sonogashira Coupling Reaction: This method involves the coupling of terminal alkynes with aryl halides in the presence of a palladium catalyst and a base, yielding the desired ethynyl derivative.
- Cadiot-Chodkiewicz Coupling Reaction: Another effective approach that utilizes copper catalysts for the formation of carbon-carbon bonds between alkynes and aryl halides.
Both methods allow for the efficient synthesis of this compound with high yields and purity.
The potential applications of 4-(2-(4-Methoxyphenyl)ethynyl)phenol are diverse:
- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in the development of new anti-cancer drugs.
- Material Science: Its unique chemical structure may be explored in creating advanced materials with specific optical or electronic properties.
The compound's versatility makes it a subject of interest in various fields, including medicinal chemistry and materials science.
Studies on the interactions of 4-(2-(4-Methoxyphenyl)ethynyl)phenol with biological targets are crucial for understanding its mode of action. These studies often involve:
- Binding Affinity Assessments: Evaluating how well the compound binds to specific proteins or enzymes.
- Cell Culture Studies: Investigating its effects on cell proliferation and apoptosis in cancer cell lines.
Such research helps elucidate the therapeutic potential and mechanism by which this compound exerts its biological effects.
Several compounds share structural similarities with 4-(2-(4-Methoxyphenyl)ethynyl)phenol. Here is a comparison highlighting their uniqueness:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 4-Hydroxyphenethyl Ethyne | Lacks methoxy group | More hydrophilic due to hydroxyl presence |
| 4-(Phenylethynyl)phenol | Lacks methoxy group | Potentially less lipophilic |
| 4-Methoxyphenol | No ethynyl linker | Simpler structure; primarily used as an antiseptic |
| 4-(2-(3-Methoxyphenyl)ethynyl)phenol | Different positioning of methoxy group | May exhibit different biological activities |
4-(2-(4-Methoxyphenyl)ethynyl)phenol is unique due to its combination of ethynyl and methoxy functionalities, which enhance its reactivity and potential biological activities compared to these similar compounds .








